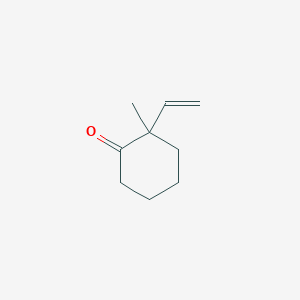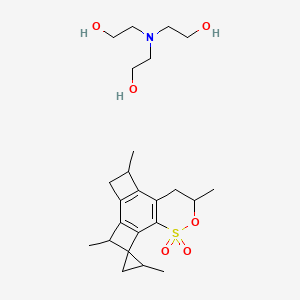
Phosphorofluoridic acid, bis(2-methylporpyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorofluoridic acid, bis(2-methylpropyl) ester, also known as diisobutyl phosphorofluoridate, is an organophosphorus compound. It is a colorless liquid that is highly toxic and has been used in various chemical and biological applications. This compound is known for its ability to inhibit cholinesterase, making it a potent neurotoxin.
Vorbereitungsmethoden
The synthesis of phosphorofluoridic acid, bis(2-methylpropyl) ester typically involves the reaction of phosphorus trichloride with isobutanol, followed by chlorination of the resulting intermediate and conversion to the diisobutyl chlorophosphate using sodium fluoride . This method is commonly used in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Phosphorofluoridic acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorofluoridic acid, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorofluoridate esters.
Biology: Due to its cholinesterase inhibitory properties, it is used in studies related to neurotoxicity and enzyme inhibition.
Medicine: It has been investigated for its potential use in developing treatments for conditions involving cholinesterase dysfunction.
Industry: This compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The primary mechanism of action of phosphorofluoridic acid, bis(2-methylpropyl) ester involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system neurons, which can lead to various toxic effects .
Vergleich Mit ähnlichen Verbindungen
Phosphorofluoridic acid, bis(2-methylpropyl) ester is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin. it is unique in its specific ester structure, which influences its reactivity and toxicity. Similar compounds include:
Diisopropyl fluorophosphate: Another cholinesterase inhibitor with a similar mechanism of action.
Sarin: A highly toxic nerve agent with a similar inhibitory effect on cholinesterase.
Tabun: Another organophosphorus compound with similar applications and toxicity.
Phosphorofluoridic acid, bis(2-methylpropyl) ester stands out due to its specific ester configuration, which can affect its interaction with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
563-22-4 |
|---|---|
Molekularformel |
C8H18FO3P |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
1-[fluoro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C8H18FO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
WUSAGAYGKIFWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(OCC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


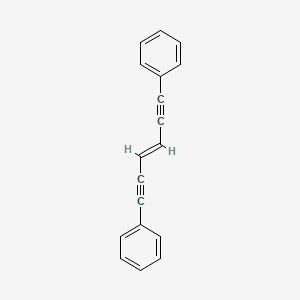
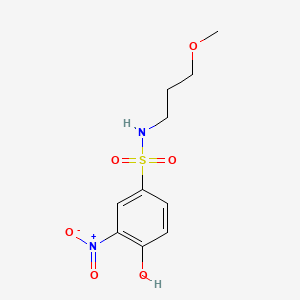
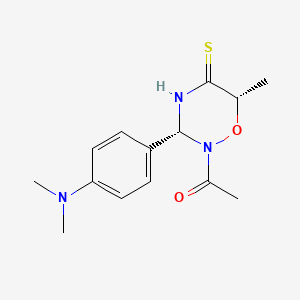
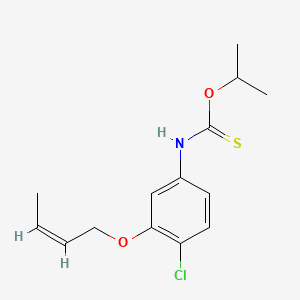
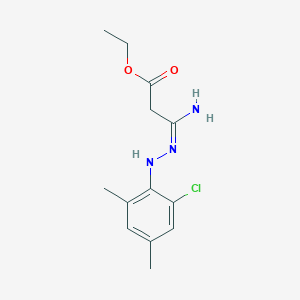
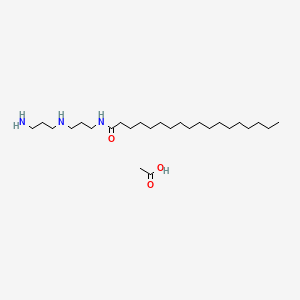
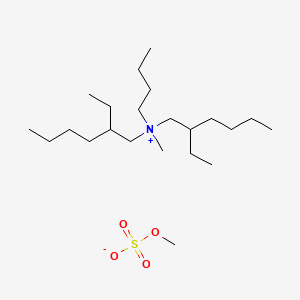
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

